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molecular formula C14H13NO2 B8612653 5,6-Diethyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 58138-47-9

5,6-Diethyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No. B8612653
M. Wt: 227.26 g/mol
InChI Key: YDKWRFIDFSOIMU-UHFFFAOYSA-N
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Patent
US04032544

Procedure details

A mixture of 3-cyanomethylene-5,6-diethylphthalide (4.7 g; 0.021 mole) and methanolic sodium methoxide (from sodium [0.48 g] and methanol [21 ml]) was refluxed for 20 mins., cooled, and the red solution poured into 5N hydrochloric acid (100 ml). The precipitated yellow solid was filtered off and dried in vacuo over P2O5 /NaOH to yield 3.711 g (79%) of material of m.p. 172°-173° C. (d). (Found; C, 73.60; H, 5.94; N, 6.13; C14H13NO2 requires; C, 73.99; H, 5.77; N, 6.16%).
Name
3-cyanomethylene-5,6-diethylphthalide
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]=[C:4]1[C:13]2[C:8](=[CH:9][C:10]([CH2:16][CH3:17])=[C:11]([CH2:14][CH3:15])[CH:12]=2)[C:6](=[O:7])[O:5]1)#[N:2].C[O-].[Na+]>Cl>[C:1]([CH:3]1[C:6](=[O:7])[C:8]2[C:13](=[CH:12][C:11]([CH2:14][CH3:15])=[C:10]([CH2:16][CH3:17])[CH:9]=2)[C:4]1=[O:5])#[N:2] |f:1.2|

Inputs

Step One
Name
3-cyanomethylene-5,6-diethylphthalide
Quantity
4.7 g
Type
reactant
Smiles
C(#N)C=C1OC(=O)C2=CC(=C(C=C12)CC)CC
Name
sodium methoxide
Quantity
21 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 mins
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
, cooled
FILTRATION
Type
FILTRATION
Details
The precipitated yellow solid was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5 /NaOH

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1C(C2=CC(=C(C=C2C1=O)CC)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.711 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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